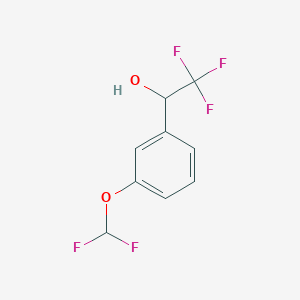
3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol: is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzyl alcohol backbone. One common method is the nucleophilic substitution reaction where a suitable benzyl alcohol derivative is reacted with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium or copper, along with appropriate ligands, are employed to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: New compounds with modified functional groups.
科学研究应用
Chemistry: 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
作用机制
The mechanism by which 3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity. The difluoromethoxy and trifluoromethyl
生物活性
3-(Difluoromethoxy)-alpha-(trifluoromethyl)benzyl alcohol is a fluorinated compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl and difluoromethoxy groups has been associated with enhanced pharmacological properties, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C9H8F5O2
- Molecular Weight : 238.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : Cc1cc(C(F)(F)C(F)(F)O)c(ccc1)OC(F)(F)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency in inhibiting target proteins. The difluoromethoxy group may also participate in hydrogen bonding interactions, further influencing the compound's binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties due to their ability to disrupt bacterial membranes or interfere with metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through pathways involving reactive oxygen species (ROS).
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic syndromes and cancer, showing promising results in preliminary assays.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of several fluorinated benzyl alcohols, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of non-fluorinated analogs. This suggests that the introduction of fluorine atoms enhances membrane permeability and disrupts bacterial functions.
Case Study 2: Anticancer Activity
In a recent investigation, this compound was tested on various cancer cell lines, including breast and lung cancer models. The results indicated a dose-dependent reduction in cell viability, attributed to the activation of apoptotic pathways. The study utilized flow cytometry and Western blot analyses to confirm the induction of apoptosis via caspase activation, suggesting potential for development as an anticancer agent.
属性
分子式 |
C9H7F5O2 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC 名称 |
1-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11)16-6-3-1-2-5(4-6)7(15)9(12,13)14/h1-4,7-8,15H |
InChI 键 |
GVGZSAZULCWTII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)F)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















